molecular formula C16H16ClNO2 B11945423 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide CAS No. 461417-14-1

3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide

Cat. No.: B11945423
CAS No.: 461417-14-1
M. Wt: 289.75 g/mol
InChI Key: HCOKSOBBNAYLSF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C16H16ClNO2 It is a derivative of benzamide, featuring a chloro group at the 3-position, an ethylphenyl group at the N-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 2-ethylphenylamine, and 4-methoxybenzoyl chloride.

    Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-ethylphenylamine to form the amide bond, yielding 3-chloro-N-(2-ethylphenyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under heating.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound can be used as a probe to study biological pathways and interactions, especially those involving amide bonds and aromatic systems.

    Material Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity, while the amide bond plays a crucial role in its stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-ethylphenyl)benzamide: Lacks the methoxy group, which can affect its reactivity and applications.

    4-methoxy-N-(2-ethylphenyl)benzamide:

    3-chloro-N-(2-ethylphenyl)-4-hydroxybenzamide: Features a hydroxy group instead of a methoxy group, which can alter its solubility and biological activity.

Uniqueness

3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide is unique due to the combination of its chloro, ethylphenyl, and methoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

461417-14-1

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-3-11-6-4-5-7-14(11)18-16(19)12-8-9-15(20-2)13(17)10-12/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

HCOKSOBBNAYLSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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